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Abstract

AMG-8718 is a potent, selective, and orally bioavailable small molecule inhibitor of beta-site
amyloid precursor protein cleaving enzyme 1 (BACEL1). Developed by Amgen for the potential
treatment of Alzheimer's disease, AMG-8718 demonstrated robust and sustained reductions of
amyloid-beta (AB) levels in cerebrospinal fluid (CSF) and brain tissue in preclinical models.
However, its development was halted due to significant off-target retinal toxicity observed in
rats. This technical guide provides a comprehensive overview of AMG-8718, including its
mechanism of action, key preclinical data, and detailed experimental methodologies. The
information presented herein is intended to inform future neuroscience research and drug
development efforts targeting BACEL.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the
accumulation of amyloid-beta (AB) plaques in the brain. The amyloid cascade hypothesis posits
that the production of AB, particularly the AB42 isoform, is a central event in the pathogenesis
of the disease. BACEL is the rate-limiting enzyme in the amyloidogenic processing of the
amyloid precursor protein (APP), making it a prime therapeutic target for reducing A3
production. AMG-8718 was developed as a potent BACEL inhibitor to test this hypothesis.
While it showed promise in reducing AB levels, off-target effects leading to retinal toxicity
highlighted the challenges of BACEL inhibition.
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Mechanism of Action

AMG-8718 is a non-peptidic, small molecule inhibitor that targets the active site of the BACE1
enzyme. By inhibiting BACE1, AMG-8718 prevents the initial cleavage of APP into the C99
fragment, a necessary step for the subsequent generation of A} peptides by gamma-secretase.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for AMG-8718 from preclinical
studies.

Table 1: In Vitro Potency of AMG-8718

Target IC50 (M)
BACE1 0.0007
BACE2 0.005

Table 2: In Vivo Efficacy of AMG-8718 in Sprague-Dawley Rats

. . CSF AB40 Brain AB40
Dose (p.o.) Time Point . .
Reduction (%) Reduction (%)
10 mg/kg 4 h 69 48

Table 3: Pharmacokinetic Parameters of AMG-8718

Species Route Bioavailability (%)
Rat p.o. 70

Beagle Dog p.o. 96

Cynomolgus Monkey p.o. 101

Signaling Pathways and Experimental Workflows
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BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the canonical BACEL1 signaling pathway in the context of
Alzheimer's disease and the point of intervention for AMG-8718.

VP
Cell Membrane

Extracellular Space
Inhibits
AMG-8718 4@ y-cleavage B Ei Aggregation
SAPPB iRepices Amyloid Plagues

(AB40, AB42)
B ge -k
¢ y-cleavage | Intracellular

| Aico
o

Click to download full resolution via product page

BACEL1 signaling pathway in Alzheimer's disease.

General Experimental Workflow for Preclinical
Evaluation

This diagram outlines a typical experimental workflow for evaluating a BACEL inhibitor like
AMG-8718 in a preclinical setting.
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Preclinical evaluation workflow for a BACEL inhibitor.

Key Experimental Protocols

While the precise, proprietary protocols for AMG-8718 are not publicly available, this section
provides detailed methodologies for the key types of experiments that were likely performed,
based on standard practices in the field.

In Vivo Efficacy Study in Sprague-Dawley Rats

* Objective: To determine the effect of orally administered AMG-8718 on A levels in the CSF
and brain of Sprague-Dawley rats.

* Animals: Male Sprague-Dawley rats, 8-10 weeks old.

e Housing: Animals are housed in a temperature- and humidity-controlled environment with a
12-hour light/dark cycle and ad libitum access to food and water.
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e Drug Formulation: AMG-8718 is formulated as a suspension in a suitable vehicle (e.g., 0.5%
methylcellulose in water).

e Dosing:
o Rats are fasted overnight prior to dosing.

o AMG-8718 is administered via oral gavage at the desired dose (e.g., 10 mg/kg). A vehicle
control group receives the vehicle alone.

o Sample Collection:
o At a predetermined time point post-dosing (e.g., 4 hours), animals are anesthetized.

o CSF Collection: A cisterna magna puncture is performed using a fine-gauge needle to
collect approximately 100-150 pL of CSF.

o Brain Tissue Collection: Following CSF collection, animals are euthanized, and the brain is
rapidly excised, hemisected, and frozen on dry ice.

e AP Measurement (ELISA):

o Brain Homogenization: The frozen brain hemisphere is weighed and homogenized in a
guanidine-HCI buffer to extract Ap.

o ELISA: Commercially available ELISA kits specific for rat AB40 are used to quantify the
concentration of AB in the CSF and brain homogenates according to the manufacturer's
instructions.

o Data are expressed as a percentage reduction compared to the vehicle-treated control
group.

Retinal Toxicity Assessment in Rats

o Objective: To evaluate the potential retinal toxicity of AMG-8718 following chronic
administration in rats.
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e Animals and Dosing: As described in the efficacy study, with daily oral administration for a
specified duration (e.g., 1 month).

e Assessments:

o Electroretinography (ERG):

Rats are dark-adapted overnight.

» Under dim red light, animals are anesthetized, and their pupils are dilated.

» A corneal electrode is placed on the eye, with reference and ground electrodes placed
subcutaneously.

» Full-field flash ERG is performed to measure the electrical responses of the retina to
light stimuli of varying intensities. Changes in the a-wave (photoreceptor function) and
b-wave (bipolar cell function) amplitudes and latencies are recorded.

o Fundus Autofluorescence (FAF) and Optical Coherence Tomography (OCT):

» Specialized rodent imaging systems are used to capture images of the retina in
anesthetized animals.

» FAF is used to detect the accumulation of autofluorescent material (e.g., lipofuscin) in
the retinal pigment epithelium (RPE).

» OCT is used to obtain high-resolution cross-sectional images of the retina to measure
the thickness of different retinal layers, particularly the outer nuclear layer which
contains the photoreceptor cell bodies.

o Histopathology:

= At the end of the study, animals are euthanized, and their eyes are enucleated and
fixed.

» The eyes are processed for paraffin embedding, sectioned, and stained with
hematoxylin and eosin (H&E).
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= Microscopic examination is performed to assess for any pathological changes, such as
photoreceptor cell loss, RPE abnormalities, and retinal thinning.

Assessment of RPE Phagolysosomal Function

o Objective: To investigate the mechanism of AMG-8718-induced retinal toxicity by assessing
its impact on the phagocytic function of the RPE.

e Methodology (In Vitro):
o Cell Culture: Primary RPE cells are isolated from rat eyes and cultured to confluence.

o Treatment: The cultured RPE cells are treated with varying concentrations of AMG-8718
or vehicle control for a specified duration.

o Phagocytosis Assay:

» Photoreceptor outer segments (POS) are isolated from fresh rat retinas and labeled with
a fluorescent dye (e.g., FITC).

= The labeled POS are added to the cultured RPE cells.

» After an incubation period to allow for phagocytosis, extracellular POS are quenched or
washed away.

» The amount of internalized, fluorescently labeled POS is quantified using a plate reader
or flow cytometry.

o Lysosomal Function Assays:

» Lysosomal integrity and function can be assessed using various commercially available
kits that measure lysosomal pH, enzyme activity (e.g., cathepsins), or membrane
permeability.

» Changes in these parameters in AMG-8718-treated cells compared to controls would
indicate impaired lysosomal function.

Discussion and Future Directions
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AMG-8718 serves as a critical case study in the development of BACEL1 inhibitors for
Alzheimer's disease. Its potent AB-lowering effects in preclinical models provided strong
validation for the BACE1 therapeutic hypothesis. However, the off-target retinal toxicity
observed with AMG-8718 underscores the importance of thorough safety and toxicology
assessments for this class of compounds. The finding that the retinal toxicity is likely an off-
target effect, as BACE1 knockout rats do not exhibit this phenotype, suggests that it may be
possible to design BACEL inhibitors that are devoid of this liability.

Future research in this area should focus on:

 Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: To
identify the structural motifs responsible for the retinal toxicity of AMG-8718 and to design
new BACEL inhibitors with an improved safety profile.

e Advanced In Vitro Models: The use of human induced pluripotent stem cell (iPSC)-derived
retinal organoids could provide a more translationally relevant platform for assessing the
retinal toxicity of BACEL inhibitors.

o Biomarker Development: The identification of sensitive and specific biomarkers for early
detection of retinal toxicity would be invaluable for the clinical development of future BACE1
inhibitors.

Conclusion

AMG-8718 is a potent and efficacious BACE1 inhibitor that demonstrated significant Ap-
lowering effects in preclinical models of Alzheimer's disease. While its development was
terminated due to off-target retinal toxicity, the study of AMG-8718 has provided valuable
insights into the challenges and opportunities of targeting BACE1. The data and methodologies
presented in this technical guide are intended to serve as a resource for the neuroscience
research community to inform the design and development of safer and more effective
therapies for Alzheimer's disease and other neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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